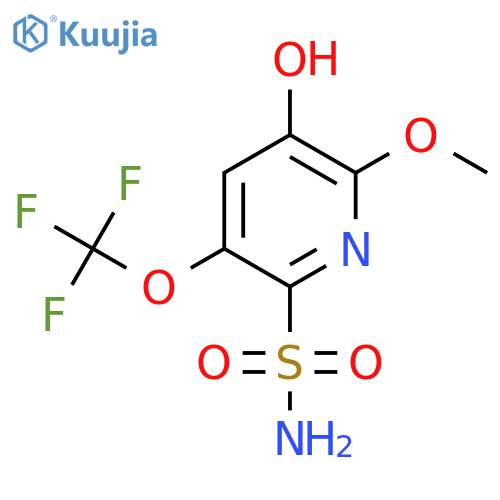

Cas no 1804755-47-2 (3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)

1804755-47-2 structure

商品名:3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide

CAS番号:1804755-47-2

MF:C7H7F3N2O5S

メガワット:288.201091051102

CID:4829015

3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide

-

- インチ: 1S/C7H7F3N2O5S/c1-16-5-3(13)2-4(17-7(8,9)10)6(12-5)18(11,14)15/h2,13H,1H3,(H2,11,14,15)

- InChIKey: WONSCJZUXVXKBO-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=CC(=C(N=1)OC)O)OC(F)(F)F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 382

- トポロジー分子極性表面積: 120

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099348-1g |

3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide |

1804755-47-2 | 97% | 1g |

$1,579.40 | 2022-04-01 |

3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

1804755-47-2 (3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量